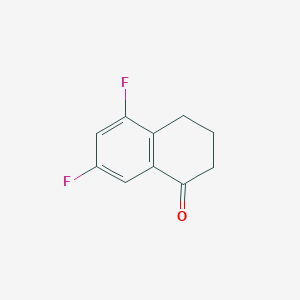

5,7-二氟-3,4-二氢萘-1(2H)-酮

描述

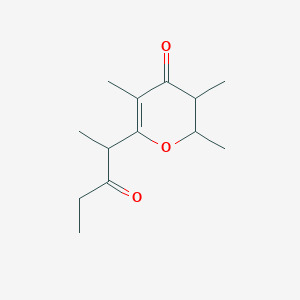

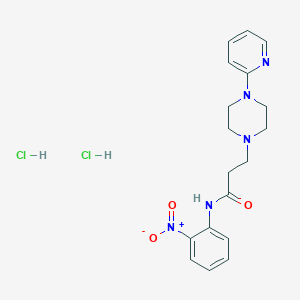

The focus on halogenated dihydronaphthalenes, such as 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one, stems from their intriguing chemical properties and potential applications in materials science, organic synthesis, and pharmacology. These compounds are of particular interest due to the unique reactivity imparted by the fluorine atoms and the naphthalene backbone.

Synthesis Analysis

Several methodologies have been developed for the synthesis of fluorinated dihydronaphthalenes. The Pd(PPh3)4/AgOAc-catalyzed one-pot synthesis offers an efficient route, demonstrating the compound's accessibility through modern synthetic techniques (H. Liu et al., 2012). This process highlights the strategic use of palladium catalysis in constructing the dihydronaphthalene skeleton with fluorine substitutions.

Molecular Structure Analysis

The structure of fluorinated dihydronaphthalenes reveals significant insights into their chemical behavior. Molecular structure determination often utilizes X-ray crystallography, providing detailed conformational information. Studies on related compounds emphasize the importance of non-covalent interactions, such as hydrogen bonding and halogen interactions, in defining the molecular geometry and stability (M. Gouda et al., 2022).

Chemical Reactions and Properties

The reactivity of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one is markedly influenced by the presence of fluorine atoms, which can direct electrophilic and nucleophilic additions due to their electron-withdrawing nature. The compound participates in various organic reactions, including halofluorination, demonstrating regioselectivity and stereospecificity influenced by fluorine (S. Stavber, M. Zupan, 1979).

科学研究应用

代谢途径和毒理学

5,7-二氟-3,4-二氢萘-1(2H)-酮可能参与类似其他多环化合物的复杂代谢途径。例如,1,4-环氧-1,4-二氢萘在大鼠体内代谢为各种化合物,包括双环氧化物和羟基代谢物,暗示了相关化合物的潜在代谢转化(Sims, 1965)。同样,大鼠体内1-硝基萘的代谢和排泄涉及广泛的代谢和肠肝循环,可以为类似5,7-二氟-3,4-二氢萘-1(2H)-酮的结构相关化合物的生物转化提供见解(Halladay Js, Sauer Jm, Sipes Ig, 1999)。

药理潜力

与5,7-二氟-3,4-二氢萘-1(2H)-酮结构相关的化合物已被研究其药理潜力。例如,二氢萘化合物的合成和抗雌激素活性揭示了在对雌激素调节敏感的疾病中可能的治疗应用(Jones et al., 1979)。此外,四氢萘类似物已被评估其对5-羟色胺和儿茶酚胺摄取的影响,表明相关化合物在神经精神药理学中的潜力(Monte et al., 1993)。

神经药理学和受体相互作用

类似化合物与神经递质受体的相互作用,例如2-二丙基氨基-5-羟基-1,2,3,4-四氢萘的多巴胺活性,表明5,7-二氟-3,4-二氢萘-1(2H)-酮也可能与中枢神经系统受体相互作用并调节神经功能(Mcdermed et al., 1976)。

化学递送系统

利用二氢吡啶衍生物对药物持续递送到大脑的应用展示了萘衍生物在药物递送系统中的实用性。这表明5,7-二氟-3,4-二氢萘-1(2H)-酮在增强药物生物利用度和功效方面可能具有潜在应用(Palomino et al., 1989)。

属性

IUPAC Name |

5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXVYUPXXGLTSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2F)F)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559496 | |

| Record name | 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one | |

CAS RN |

110931-79-8 | |

| Record name | 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What are the potential applications of 5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one derivatives in material science?

A1: The research paper highlights the use of 5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one derivatives as constituents in ferroelectric liquid crystal mixtures []. These mixtures are crucial for various technological applications, including:

Q2: How does the structure of 5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one derivatives contribute to their liquid crystalline properties?

A2: While the abstract doesn't provide a detailed structural analysis, it indicates that the derivatives contain mesogenic radicals attached to a central 5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one core []. These mesogenic units, often consisting of rigid aromatic rings and flexible alkyl chains, are crucial for inducing liquid crystalline behavior. The specific arrangement of these units, influenced by the fluorine substitutions on the core, likely contributes to the ferroelectric properties observed in the mixtures. Further research into the structure-property relationships of these derivatives would be valuable for tailoring their properties for specific applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

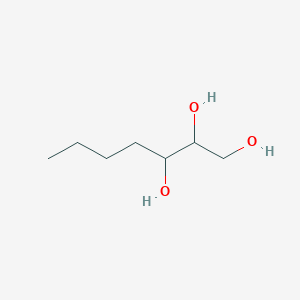

![(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide](/img/structure/B24940.png)